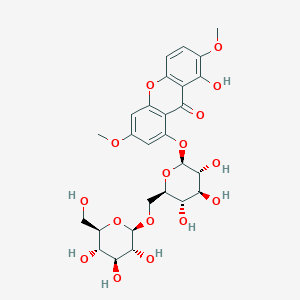
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a natural product isolated from the plant Swertia mussotii, which belongs to the Gentianaceae family . This compound is a type of xanthone glucoside, which is known for its diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-malarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can be isolated from Swertia mussotii through a series of extraction and purification processes . The plant material is typically dried and powdered before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Swertia mussotii .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the methoxy or hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways:
Anti-oxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-bacterial Activity: It disrupts bacterial cell walls and inhibits the growth of bacteria by interfering with essential metabolic pathways.
Anti-malarial Activity: The compound interferes with the life cycle of the malaria parasite, inhibiting its growth and replication.
Comparación Con Compuestos Similares
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique due to its specific glycosylation pattern and bioactivity profile. Similar compounds include:
Mangiferin: A xanthone glucoside with anti-oxidant and anti-inflammatory properties.
Neomangiferin: Another xanthone glucoside with similar bioactivities but different glycosylation.
Irisxanthone: A xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C27H32O16 |
|---|---|
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 |
Clave InChI |
MMZOSEKWRIIWQX-ONMHTNRHSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





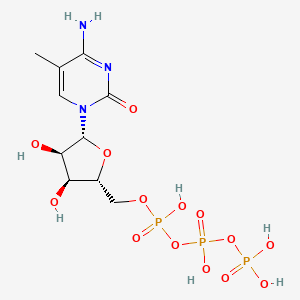
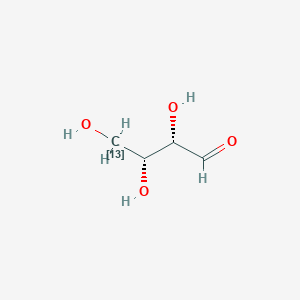
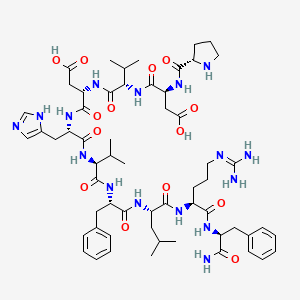
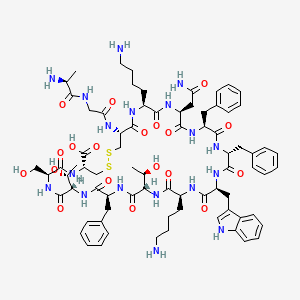
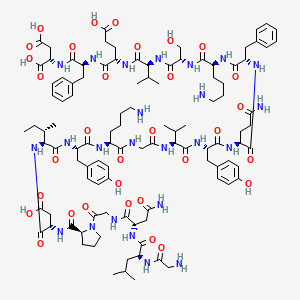
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
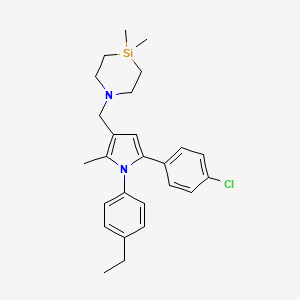
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
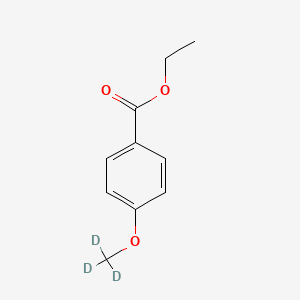
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
